Avitinib

Catalog No.
S516761
CAS No.
1557267-42-1
M.F
C26H26FN7O2
M. Wt
487.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avitinib

CAS Number

1557267-42-1

Product Name

Avitinib

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C26H26FN7O2

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Synonyms

AC0010

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

EGFR Mutation-Positive Non-Small Cell Lung Cancer (NSCLC)

Avitinib belongs to a class of drugs called Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Mutations in the EGFR gene are a known driver of NSCLC, a common type of lung cancer. Avitinib acts by irreversibly binding to the mutated EGFR protein, blocking its signaling and hindering cancer cell growth and proliferation [1]. Research is ongoing to investigate Avitinib's efficacy, particularly against the EGFR T790M mutation, a common resistance mechanism that arises after treatment with other EGFR TKIs [1].

Source

Update on the Treatment of Metastatic Non-small Cell Lung Cancer:

Avitinib, also known as Abivertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor specifically designed to target mutations in the EGFR gene, particularly the T790M mutation. This compound is primarily utilized in the treatment of non-small cell lung cancer (NSCLC) and has shown promise in overcoming resistance to earlier EGFR inhibitors. Avitinib functions by irreversibly binding to the active site of the EGFR, thereby inhibiting its signaling pathways that promote tumor growth and survival .

Avitinib undergoes various metabolic transformations within biological systems. In vitro studies using rat liver microsomes have identified multiple reactive metabolites generated during its metabolism. These metabolites can interact with cytochrome P450 enzymes, affecting their activity and potentially leading to drug-drug interactions . The primary metabolic pathways include oxidation and conjugation reactions, which facilitate the elimination of the compound from the body.

Avitinib exhibits potent inhibitory activity against EGFR with T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR inhibitors. Its efficacy has been demonstrated in preclinical models and clinical trials, where it has shown significant tumor regression in patients with NSCLC harboring these mutations. Additionally, avitinib has been reported to penetrate the blood-brain barrier, making it a viable option for treating brain metastases associated with lung cancer .

The synthesis of avitinib involves several key steps:

  • Starting Materials: The synthesis begins with t-butyl-protected 3-aminophenol.
  • Reagents: Diisopropylethylamine and isopentenyl chloride are added to facilitate the formation of intermediates.
  • Reaction Conditions: The reaction is typically carried out in dichloromethane under controlled conditions to ensure high yield and purity of the final product .

This multi-step synthesis allows for the selective formation of avitinib while minimizing side reactions.

Avitinib is primarily applied in oncology, particularly for treating patients with NSCLC who possess specific EGFR mutations. Its ability to effectively inhibit tumor growth makes it a valuable therapeutic agent in clinical settings. Additionally, ongoing research is exploring its potential use in combination therapies with other anticancer agents to enhance treatment efficacy and overcome resistance mechanisms .

Recent studies have highlighted the potential for drug-drug interactions involving avitinib, particularly concerning its influence on cytochrome P450 enzyme activity. For instance, avitinib has been shown to affect the pharmacokinetics of osimertinib, another EGFR tyrosine kinase inhibitor. This interaction necessitates careful monitoring when these drugs are administered concurrently . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Avitinib shares structural and functional similarities with several other EGFR inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSpecificityClinical Use
Avitinib (Abivertinib)Irreversible EGFR TKIT790M mutationNSCLC
OsimertinibIrreversible EGFR TKIT790M mutationNSCLC
AfatinibIrreversible EGFR TKIBroad spectrum of mutationsNSCLC, head and neck cancer
ErlotinibReversible EGFR TKIWild-type and common mutationsNSCLC

Uniqueness of Avitinib:

  • Avitinib is specifically designed to target resistant mutations in EGFR, particularly T790M.
  • Its ability to penetrate the blood-brain barrier distinguishes it from some other compounds, making it effective against brain metastases.

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

487.21320126 g/mol

Monoisotopic Mass

487.21320126 g/mol

Heavy Atom Count

36

UNII

CER0OPG92L

Dates

Modify: 2023-08-15
1.Xu, X.,Mao, L.,Xu, W., et al. AC0010, an irreversible EGFR inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance in animal models and lung cancer patients. Mol. Cancer Ther. 15(11), 2586-2597 (2016).

Explore Compound Types